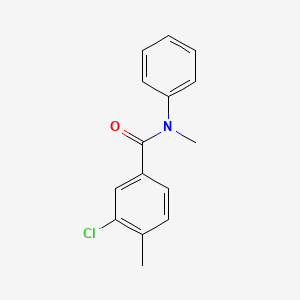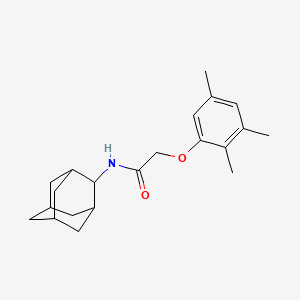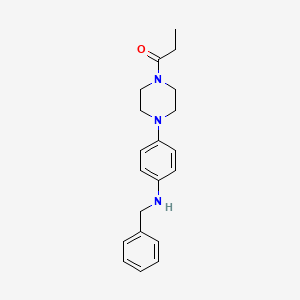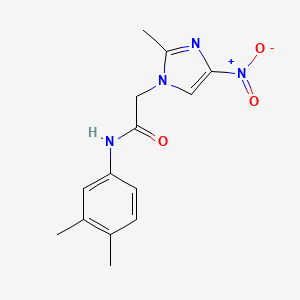
3-chloro-N,4-dimethyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,4-dimethyl-N-phenylbenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPB belongs to the class of benzamides and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. 3-chloro-N,4-dimethyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 3-chloro-N,4-dimethyl-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs have been implicated in the development of cancer and neurodegenerative diseases, and inhibitors of HDACs have shown promise as therapeutic agents.
Biochemical and Physiological Effects
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease. 3-chloro-N,4-dimethyl-N-phenylbenzamide has also been found to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N,4-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively inhibit HDACs. However, 3-chloro-N,4-dimethyl-N-phenylbenzamide also has some limitations, including its relatively low potency compared to other HDAC inhibitors, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N,4-dimethyl-N-phenylbenzamide, including the development of more potent and selective HDAC inhibitors based on the structure of 3-chloro-N,4-dimethyl-N-phenylbenzamide. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide and its potential therapeutic applications in cancer and neurodegenerative diseases. Finally, the development of novel formulations of 3-chloro-N,4-dimethyl-N-phenylbenzamide for improved delivery and bioavailability may also be an area of future research.
Synthesemethoden
3-chloro-N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoic acid with N,N-dimethyl-4-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Eigenschaften
IUPAC Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNRLPTLZVJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)


![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)


